4,6-Diiodopyrimidine-2,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

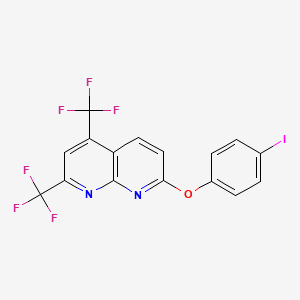

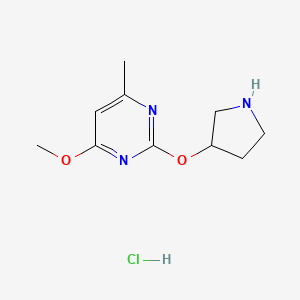

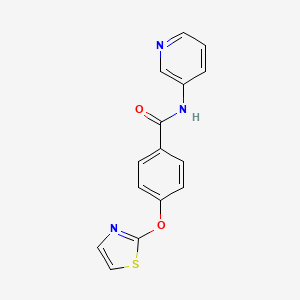

4,6-Diiodopyrimidine-2,5-diamine is a chemical compound with the CAS Number: 2377034-69-8 . It has a molecular weight of 361.91 . It is usually in the form of a powder .

Molecular Structure Analysis

The Inchi Code for 4,6-Diiodopyrimidine-2,5-diamine is 1S/C4H4I2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10) . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 4,6-Diiodopyrimidine-2,5-diamine are not detailed in the retrieved papers, there are studies on similar compounds. For instance, SNAr reaction conditions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde represent an alternative protocol to functionalize them through SNAr amination with a variety of amines .Physical And Chemical Properties Analysis

4,6-Diiodopyrimidine-2,5-diamine has a molecular weight of 361.91 . It is a powder in physical form . The compound has a density of 2.8±0.1 g/cm3, a boiling point of 333.9±22.0 °C at 760 mmHg, and a flash point of 155.7±22.3 °C .Scientific Research Applications

Clinical Studies of Fluoropyrimidines

Research on fluoropyrimidines, a class of compounds related to pyrimidine derivatives, highlights their essential role in treating a wide range of solid tumors. These studies focus on understanding the metabolic pathways of drugs like 5-fluorouracil (5-FU) and its prodrugs to improve therapeutic effectiveness and minimize toxicity. The development of prodrugs such as capecitabine, UFT, and S-1 demonstrates the ongoing efforts to enhance the cytotoxicity and therapeutic index of fluoropyrimidines in cancer treatment, offering insights into how modifications in the pyrimidine core structure can impact drug efficacy and safety (Malet-Martino, Martino, 2002).

Pharmacokinetics and Metabolism of Dihydropyrimidine Dehydrogenase

The pharmacokinetics and metabolism of fluoropyrimidines, facilitated by enzymes like dihydropyrimidine dehydrogenase (DPD), are critical for their clinical application. Understanding the genetic variations affecting DPD activity has led to better management of treatment-related toxicities and personalized therapy approaches. This research underscores the importance of pharmacogenetics in optimizing treatment with pyrimidine-based drugs and highlights the potential for developing novel therapeutics with improved safety profiles (Del Re et al., 2017).

Synthetic Pathways for Pyranopyrimidine Scaffolds

The synthesis of pyranopyrimidine scaffolds, closely related to diiodopyrimidine structures, demonstrates the utility of hybrid catalysts in producing compounds with significant pharmaceutical potential. This research offers valuable insights into the chemical synthesis of pyrimidine derivatives, showcasing the versatility of these compounds in drug development and the importance of catalyst selection in achieving desired structural and pharmacological properties (Parmar, Vala, Patel, 2023).

Safety and Hazards

properties

IUPAC Name |

4,6-diiodopyrimidine-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4I2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJNGZXJNZXGCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1I)N)I)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4I2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diiodopyrimidine-2,5-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2738585.png)

![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2738588.png)

![Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2738589.png)

![6-Ethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2738598.png)

![3-phenyl-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2738604.png)

![8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2738606.png)